![molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3](/img/structure/B1383936.png)

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

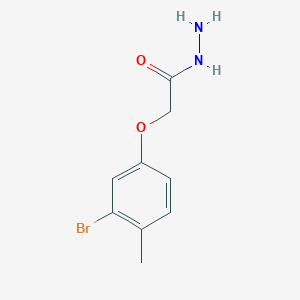

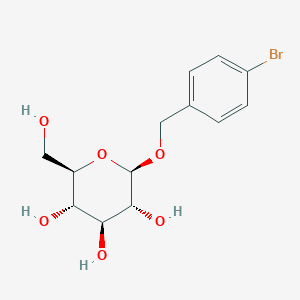

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine .

Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications

Pharmaceuticals: Antidiabetic Agents

Triazolo[4,3-a]pyrazine derivatives are key pharmacophores in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus. The presence of the 6-bromo group could potentially influence the biological activity and efficacy of such compounds .

Antibacterial and Antifungal Agents

These derivatives have shown significant antibacterial and antifungal properties. The bromo group at the 6th position may enhance these properties by affecting the interaction with bacterial or fungal enzymes or proteins .

Anti-platelet Aggregations

Compounds in this class have been reported to possess anti-platelet aggregation activities. This application is crucial in preventing thrombosis and managing cardiovascular diseases .

Antimalarial and Antitubercular Properties

The structural motif of triazolo[4,3-a]pyrazine is associated with antimalarial and antitubercular activities. The bromo substitution could be explored for developing novel treatments against malaria and tuberculosis .

Anticancer Agents

Some triazolo[4,3-a]pyrazine derivatives have been studied for their potential as anticancer agents. The molecular docking studies suggest that these compounds can effectively bind with cancer-related enzymes or receptors .

Energetic Materials

Research has been conducted to explore the use of triazolo[4,3-a]pyrazine derivatives in designing next-generation energetic materials for military and industrial applications .

Future Directions

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

properties

IUPAC Name |

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCDNRHRWDUUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)